molecular formula C10H13N5O3 B135299 Carbocyclic 3'-oxa-2',3'-dideoxyguanosine CAS No. 133804-87-2

Carbocyclic 3'-oxa-2',3'-dideoxyguanosine

Cat. No. B135299
M. Wt: 251.24 g/mol
InChI Key: PBBIOTZCKPNHNV-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbocyclic 3'-oxa-2',3'-dideoxyguanosine, also known as COG, is a synthetic nucleoside analog that has been extensively studied for its potential use in antiviral therapy. COG exhibits a unique structure that is different from other nucleoside analogs, which makes it a promising candidate for the development of new antiviral drugs.

Mechanism Of Action

Carbocyclic 3'-oxa-2',3'-dideoxyguanosine works by inhibiting viral reverse transcriptase, which is an enzyme that is essential for the replication of many viruses, including HIV and hepatitis B and C. Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is incorporated into the viral DNA chain during replication, which results in the termination of DNA synthesis and the inhibition of viral replication.

Biochemical And Physiological Effects

Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been shown to have minimal toxicity to host cells, which makes it a promising candidate for the development of new antiviral drugs. In addition, Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been shown to have a long half-life in the body, which could make it an effective treatment option for chronic viral infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is its potent antiviral activity against HIV and hepatitis B and C. However, one of the limitations of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is its high cost of synthesis, which could limit its use in large-scale clinical trials.

Future Directions

There are several future directions for the study of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine. One area of research is the development of new analogs of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine that exhibit improved antiviral activity and reduced toxicity. Another area of research is the development of new drug delivery systems for Carbocyclic 3'-oxa-2',3'-dideoxyguanosine, which could improve its bioavailability and efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine in the treatment of viral infections.
Conclusion
In conclusion, Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is a promising candidate for the development of new antiviral drugs. Its unique structure and potent antiviral activity make it an attractive target for further research. However, more studies are needed to fully evaluate its safety and efficacy in the treatment of viral infections.

Synthesis Methods

The synthesis of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine involves several steps, including the preparation of the carbocyclic ring and the attachment of the oxa and dideoxyguanosine moieties. The most commonly used method for synthesizing Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is the Stille coupling reaction, which involves the coupling of a stannylated guanosine derivative with a vinyl or aryl halide.

Scientific Research Applications

Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been extensively studied for its potential use in the treatment of viral infections, particularly HIV and hepatitis B and C. In vitro studies have shown that Carbocyclic 3'-oxa-2',3'-dideoxyguanosine exhibits potent antiviral activity against these viruses, with minimal toxicity to host cells.

properties

CAS RN

133804-87-2

Product Name

Carbocyclic 3'-oxa-2',3'-dideoxyguanosine

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

2-amino-9-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-1-6(2-16)18-3-5/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1

InChI Key

PBBIOTZCKPNHNV-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](CO[C@H]1CO)N2C=NC3=C2NC(=NC3=O)N

SMILES

C1C(COC1CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1C(COC1CO)N2C=NC3=C2NC(=NC3=O)N

synonyms

carbocyclic 3'-oxa-2',3'-dideoxyguanosine

Origin of Product

United States

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